4-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide
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Overview
Description
4-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a compound that belongs to the class of piperidine derivatives.
Preparation Methods
The synthesis of 4-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminomethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethyl methyl ketone, and the product is obtained through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The piperidine ring and the methanesulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s nonlinear optical properties make it suitable for applications in optical devices.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its interaction with various molecular targets.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide include other piperidine derivatives and benzamide compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate is another piperidine derivative with nonlinear optical properties . The uniqueness of this compound lies in its specific functional groups and their contributions to its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-21(19,20)17-8-6-11(7-9-17)10-16-14(18)12-2-4-13(15)5-3-12/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKMZMRRSGJAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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